molecular formula C10H16CaO5 B6319929 Calcium 2,4-pentanedionate xhydrate CAS No. 132098-23-8

Calcium 2,4-pentanedionate xhydrate

Cat. No.: B6319929
CAS No.: 132098-23-8
M. Wt: 256.31 g/mol
InChI Key: FFWWBMKQRYMOKA-SUKNRPLKSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 2,4-pentanedionate xhydrate is typically synthesized by reacting acetylacetone with calcium oxide (CaO) or calcium hydroxide (Ca(OH)2). The reaction produces a precipitate of calcium acetylacetonate, which is then hydrated to form the xhydrate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process often includes steps such as filtration, drying, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium 2,4-pentanedionate xhydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include calcium carbonate, calcium hydroxide, and various substituted calcium acetylacetonate derivatives .

Mechanism of Action

The mechanism of action of calcium 2,4-pentanedionate xhydrate involves its ability to coordinate with various ligands and metal ions. This coordination ability allows it to act as a catalyst in chemical reactions and as a stabilizing agent in industrial applications. The molecular targets and pathways involved include interactions with metal ions and organic ligands, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to calcium 2,4-pentanedionate xhydrate include:

Uniqueness

This compound is unique due to its high thermal stability and reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers better performance in catalytic and stabilizing roles, particularly in industrial processes .

Properties

IUPAC Name

calcium;(Z)-4-oxopent-2-en-2-olate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ca.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWWBMKQRYMOKA-SUKNRPLKSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16CaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Calcium 2,4-pentanedionate xhydrate
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Calcium 2,4-pentanedionate xhydrate
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Calcium 2,4-pentanedionate xhydrate

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